4-Bromo-2,5-dimethoxybenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2,5-dimethoxybenzene-1-sulfonamide is an organic compound with the molecular formula C8H10BrNO4S It is characterized by the presence of a bromine atom, two methoxy groups, and a sulfonamide group attached to a benzene ring
Mechanism of Action
Target of Action
Sulfonamides are known to inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid
Mode of Action
Sulfonamides, including potentially 4-Bromo-2,5-dimethoxybenzene-1-sulfonamide, act as competitive inhibitors of dihydropteroate synthase. They mimic the natural substrate (p-aminobenzoic acid) of the enzyme, thereby preventing its participation in the synthesis of folic acid . The bromo and methoxy groups on the benzene ring could influence the binding affinity to the enzyme, but this would need to be confirmed experimentally.
Biochemical Pathways
By inhibiting dihydropteroate synthase, sulfonamides block the production of dihydrofolic acid, a precursor of tetrahydrofolic acid, which is necessary for the synthesis of purines and pyrimidines and thus for DNA replication . The specific pathways affected by this compound would depend on its precise target(s) and the cells in which they are expressed.
Result of Action
The inhibition of folic acid synthesis by sulfonamides leads to a decrease in the availability of purines and pyrimidines, thereby inhibiting DNA replication and cell division . The specific molecular and cellular effects of this compound would depend on its exact mechanism of action and the types of cells it affects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2,5-dimethoxybenzene-1-sulfonamide typically involves the bromination of 2,5-dimethoxybenzene followed by sulfonation. The bromination can be carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The sulfonation step involves the reaction of the brominated product with chlorosulfonic acid or sulfur trioxide in the presence of a base such as pyridine .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2,5-dimethoxybenzene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids, while the sulfonamide group can undergo reduction to form sulfonic acids.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in organic solvents.
Major Products:
- Substituted benzene derivatives
- Oxidized products such as aldehydes and carboxylic acids
- Biaryl compounds from coupling reactions
Scientific Research Applications
4-Bromo-2,5-dimethoxybenzene-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: It can be employed in the study of enzyme inhibition and protein-ligand interactions due to its sulfonamide group.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
- 4-Bromo-2,5-dimethoxybenzene
- 4-Bromo-2,5-dimethoxyphenethylamine
- 4-Bromo-2,5-dimethoxybenzaldehyde
Comparison: 4-Bromo-2,5-dimethoxybenzene-1-sulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical and biological properties. Unlike its analogs, this compound can participate in specific reactions involving the sulfonamide moiety, making it valuable in medicinal chemistry and drug development .
Properties
IUPAC Name |
4-bromo-2,5-dimethoxybenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO4S/c1-13-6-4-8(15(10,11)12)7(14-2)3-5(6)9/h3-4H,1-2H3,(H2,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDEQBPFWWXXVJX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1Br)OC)S(=O)(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.